[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
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Overview
Description
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily in anesthesia to induce skeletal muscle relaxation during surgical procedures or mechanical ventilation . It is a synthetic compound belonging to the aminosteroid family of neuromuscular blockers . Vecuronium bromide works by competitively inhibiting the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vecuronium bromide is synthesized starting from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone) . The synthesis involves several steps, including the formation of key intermediates such as 2β,16β-bispiperidino-5α-androstane-3α,17β-diol . The process includes:
- Dissolving vecuronium bromide in dichloromethane.
- Loading the solution onto a chromatography column.
- Collecting the elution portion and concentrating it under reduced pressure.
- Adding absolute ethyl alcohol and recrystallizing the mixture .
Industrial Production Methods: In industrial settings, vecuronium bromide is produced as a lyophilized powder for injection. The powder is reconstituted with sterile water for injection to form a solution that is stable for up to 21 days . The production process involves precise control of pH and the use of stabilizing agents such as citric acid and sodium phosphate .
Chemical Reactions Analysis
Types of Reactions: Vecuronium bromide primarily undergoes hydrolysis and substitution reactions. The hydrolysis of vecuronium bromide leads to the formation of its active metabolite, 3-desacetyl-vecuronium .
Common Reagents and Conditions:
- Hydrolysis: Water and mild acidic or basic conditions.
- Substitution: Various nucleophiles under controlled conditions.
Major Products:
Scientific Research Applications
Vecuronium bromide is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
Vecuronium bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the neuromuscular junction . This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting the transmission of nerve impulses to the muscles . The effects of vecuronium bromide can be reversed with agents such as sugammadex or a combination of neostigmine and glycopyrrolate .
Comparison with Similar Compounds
- Pancuronium bromide
- Rocuronium bromide
- Succinylcholine
Comparison:
Pancuronium bromide: Vecuronium bromide has a shorter duration of action and fewer cardiovascular side effects compared to pancuronium bromide.
Rocuronium bromide: Rocuronium bromide is preferred for rapid sequence intubation due to its faster onset of action.
Succinylcholine: Unlike vecuronium bromide, succinylcholine is a depolarizing neuromuscular blocker and is used for rapid onset and short duration muscle relaxation.
Vecuronium bromide’s unique properties, such as its intermediate duration of action and minimal cardiovascular effects, make it a valuable agent in clinical anesthesia .
Properties
Molecular Formula |
C34H57BrN2O4 |
---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25?,26?,27?,28?,29?,30?,31?,32?,33-,34-;/m0./s1 |
InChI Key |
VEPSYABRBFXYIB-ANCXYTEUSA-M |
Isomeric SMILES |
CC(=O)OC1CC2CCC3C([C@]2(CC1N4CCCCC4)C)CC[C@]5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Origin of Product |
United States |
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